1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione

Description

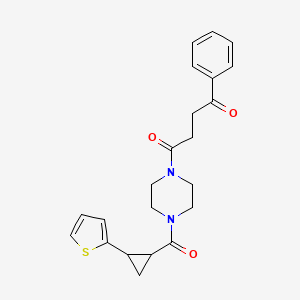

1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione is a structurally complex compound featuring a butane-1,4-dione core substituted with a phenyl group and a piperazine moiety linked to a thiophen-2-yl-cyclopropanecarbonyl unit. This architecture combines multiple pharmacophoric elements: the piperazine ring (a common motif in CNS-targeting drugs), the thiophene heterocycle (imparting electronic diversity), and the cyclopropane group (enhancing conformational rigidity).

Properties

IUPAC Name |

1-phenyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c25-19(16-5-2-1-3-6-16)8-9-21(26)23-10-12-24(13-11-23)22(27)18-15-17(18)20-7-4-14-28-20/h1-7,14,17-18H,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKUWFPYVKVHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopropane and phenyl groups. One common approach is the Claisen-type condensation reaction, where 1-(diphenylphosphoryl)propan-2-one is reacted with ethyl phenyl(thiophene-2-yl)carboxylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs, materials, and chemical processes. For example, it can be used as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies to understand molecular interactions.

Mechanism of Action

When compared to similar compounds, 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other diketones with phenyl and thiophene substituents, but the presence of the cyclopropane and piperazine rings adds a level of complexity and specificity to its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic parallels can be drawn from the following analogs:

Piperazine-Linked Propanone/Propanol Derivatives

Compounds 6c–6f () and 8c–8e () share a 1-propanone/propanol backbone connected to piperazine and thiophene/benzothiophene groups. Key comparisons include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitro in 6f ) correlate with higher melting points (161–162°C) compared to electron-donating groups (e.g., 2-methoxy in 6d , 128–129°C) .

- Synthetic Yields : Reductions of ketones to alcohols (e.g., 8c–8e ) show variable yields (76.6–93.4%), influenced by steric and electronic factors .

- Spectroscopic Trends: IR C=O stretches (1645–1660 cm⁻¹) and NMR aromatic proton shifts (δ 6.8–8.5) provide diagnostic markers for structural validation .

Butane-1,4-dione Derivatives

–5 describe 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione , which replaces piperazine with piperidine and lacks the cyclopropane unit. Key differences:

- Piperazine vs.

- Cyclopropane Impact: The cyclopropanecarbonyl group in the target compound introduces rigidity, which may reduce metabolic degradation compared to flexible propanone derivatives .

Spiropiperazine Analogs

Compound 13 and 14 () feature spiro-diazaspiro[4.5]decane-2,4-dione cores with phenylpiperazine substituents. Unlike the target compound, these lack thiophene and cyclopropane groups but share piperazine’s role in modulating pharmacokinetics .

Biological Activity

1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : The compound features a butane-1,4-dione backbone, which is substituted at one end by a phenyl group and at the other by a piperazine ring.

- Functional Groups : Notably, a thiophene moiety is attached to a cyclopropane carbonyl group linked to the piperazine.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Dopamine Receptor Modulation : The compound has been noted for its interaction with dopamine receptors, particularly D3 receptors. Studies suggest that modifications to similar piperazine derivatives can enhance selectivity towards D3 over D2 receptors, which is crucial in developing treatments for drug addiction and related disorders .

- Anticancer Potential : Some derivatives of compounds with similar structural motifs have shown promise in targeting cyclin-dependent kinases (CDKs), which play significant roles in cell cycle regulation. This suggests potential applications in cancer therapy .

- Neuropharmacological Effects : The structural components involving thiophenes and piperazines are often associated with neuropharmacological effects, indicating that this compound may influence neurotransmitter systems beyond dopamine, possibly affecting serotonin and norepinephrine pathways as well.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest:

- Receptor Binding : The compound likely binds to specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione?

Methodological Answer:

The compound is synthesized via a multi-step approach, with a key focus on the coupling of the cyclopropanecarbonyl-piperazine moiety to the dione backbone. A common method involves:

- Amide Bond Formation : Using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base. This method ensures efficient activation of carboxylic acid groups for nucleophilic attack by the piperazine nitrogen .

- Thiophene-Cyclopropane Integration : Cyclopropanation of thiophene derivatives via [2+1] cycloaddition, followed by oxidation to the carbonyl group for subsequent coupling .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the thiophene-cyclopropane structure and piperazine connectivity. Key signals include aromatic protons (δ 7.2–7.8 ppm), cyclopropane protons (δ 1.5–2.5 ppm), and carbonyl carbons (δ 170–210 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6, 65:35 v/v) to assess purity. System suitability tests ensure resolution of by-products .

Advanced: How can computational methods optimize the cyclopropanecarbonyl-piperazine coupling step?

Methodological Answer:

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for the coupling reaction. Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible intermediates .

- Solvent and Catalyst Screening : Computational solvation models (e.g., COSMO-RS) evaluate solvent effects on reaction kinetics, while machine learning algorithms prioritize catalysts based on electronic descriptors .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in NMR assignments by obtaining a single-crystal structure. For example, piperazine-related compounds often exhibit planar amide bonds and specific torsion angles, which can be cross-validated with computational geometry optimization .

- Dynamic NMR Experiments : Use variable-temperature NMR to detect conformational flexibility in the piperazine ring, which may explain split signals or unexpected coupling constants .

Advanced: What strategies improve scalability while maintaining reaction yield and purity?

Methodological Answer:

- Continuous Flow Reactors : Implement microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cyclopropanation). This minimizes side reactions and improves reproducibility .

- Process Analytical Technology (PAT) : Integrate in-line HPLC or FTIR monitoring to track reaction progress and adjust parameters (e.g., stoichiometry, temperature) in real time .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- By-Product Analysis : Use LC-MS to identify common impurities, such as unreacted carboxylic acid or over-activated intermediates. Adjust coupling agent ratios (e.g., HOBt:TBTU) to suppress dimerization .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by employing microwave irradiation (e.g., 100°C, 150 W) for the amide bond formation step .

Basic: What solvents and conditions are optimal for isolating the compound?

Methodological Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) for high-purity crystals. The compound’s solubility profile (log S ≈ -3.5) favors polar aprotic solvents during extraction .

- Column Chromatography : Employ silica gel with a gradient elution of dichloromethane/methanol (95:5 to 90:10) to separate unreacted starting materials .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to evaluate electronic effects on biological activity. Computational docking studies (e.g., AutoDock Vina) predict binding affinity changes .

- Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine nitrogen to assess steric effects. Monitor metabolic stability via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.